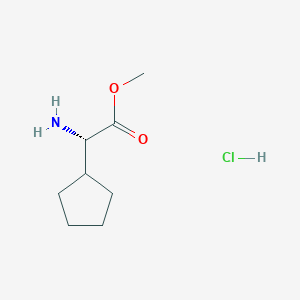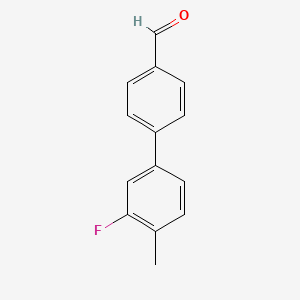
2-(Difluormethyl)-1-Fluor-4-(Trifluormethyl)benzol
Übersicht
Beschreibung
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4F6 and its molecular weight is 214.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung dient als hochwertiger Referenzstandard in der pharmazeutischen Prüfung . Ihre einzigartige Struktur ermöglicht die Entwicklung neuartiger Pharmazeutika, insbesondere in der Entwicklung neuer Therapeutika, bei denen die Einarbeitung von Fluor die biologische Aktivität und metabolische Stabilität verbessern kann.
Späte Difluormethylierung
Die Verbindung ist an Spätstadium-Difluormethylierungsprozessen beteiligt, die entscheidend sind für die Modifizierung der Eigenschaften von bioaktiven Molekülen . Diese Technik ist wertvoll für die ortsspezifische Installation von Difluormethylgruppen an großen Biomolekülen, einschließlich Proteinen, wodurch ihre Funktion oder Stabilität möglicherweise verändert wird.
Hochtemperatur-Protonenaustauschmembran-Brennstoffzellen
Im Bereich der Energie wird diese Verbindung zur Synthese von Polybenzimidazolpolymeren mit Trifluormethylsubstituenten verwendet . Diese Materialien sind essenziell für Hochtemperatur-Protonenaustauschmembran-Brennstoffzellen, die aufgrund ihrer hohen Reaktionskinetik und Toleranz gegenüber Kohlenmonoxid vielversprechend für Anwendungen im Bereich der sauberen Energie sind.
Fluorophor-Entwicklung
Die Struktur der Verbindung ist vorteilhaft für die Entwicklung von Einzelbenzol-basierten Fluorophoren . Diese Fluorophore sind wichtig in der Bioimaging und Diagnostik, wo sie verwendet werden können, um Moleküle oder Zellen zu markieren, wodurch die Visualisierung biologischer Prozesse in Echtzeit ermöglicht wird.
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The mode of action of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene involves the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent . This is achieved by base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile . High yields are obtained when the nucleophilic trap entails the conformationally favored cyclization of an aminoisobutyric acid (Aib) derivative .
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. For instance, there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups . Difluoromethyl or fluoromethyl substituents are more metabolically and environmentally degradable .
Biochemische Analyse
Biochemical Properties
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially leading to the formation of reactive intermediates . Additionally, the compound’s interactions with proteins involved in cell signaling pathways, such as kinases and phosphatases, can modulate their activity and impact downstream cellular processes.
Cellular Effects
The effects of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell surface receptors can trigger signaling cascades that lead to changes in gene expression profiles . Moreover, the compound’s impact on mitochondrial function can affect cellular energy metabolism, leading to alterations in ATP production and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity . For example, the compound’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In in vitro studies, the compound has shown a dose-dependent impact on cell growth and metabolic activity, highlighting the importance of monitoring its concentration and exposure duration.
Dosage Effects in Animal Models
In animal models, the effects of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene vary with different dosages. Low to moderate doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where the compound’s impact on physiological parameters becomes significant beyond a certain dosage. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings underscore the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can further interact with cellular components. The presence of fluorine atoms in the compound’s structure can influence its metabolic stability and resistance to enzymatic degradation. Additionally, the compound’s interaction with cofactors, such as NADPH and FAD, plays a crucial role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its passive diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that modulate its cellular uptake and distribution. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its presence in the mitochondria can influence mitochondrial function and energy metabolism, while its localization in the nucleus can affect gene expression and chromatin structure. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPZRWGKUXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673323 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-37-8 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)


![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)

![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)


